molecular formula C18H15Cl4N3O4S3 B14939376 2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B14939376
M. Wt: 575.3 g/mol
InChI Key: FAUDMFRFVQSUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, sulfonyl, and thiadiazole moieties

Preparation Methods

The synthesis of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as 2,5-dichlorobenzenesulfonyl chloride . This intermediate is then reacted with other reagents under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfonyl groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different products.

    Substitution: The dichlorophenyl groups can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups play a crucial role in its binding to these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds include other sulfonyl and thiadiazole derivatives. Compared to these compounds, 2,5-DICHLORO-N-[(2,5-DICHLOROPHENYL)SULFONYL]-N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C18H15Cl4N3O4S3

Molecular Weight

575.3 g/mol

IUPAC Name

2,5-dichloro-N-(2,5-dichlorophenyl)sulfonyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C18H15Cl4N3O4S3/c1-10(2)7-17-23-24-18(30-17)25(31(26,27)15-8-11(19)3-5-13(15)21)32(28,29)16-9-12(20)4-6-14(16)22/h3-6,8-10H,7H2,1-2H3

InChI Key

FAUDMFRFVQSUTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N(S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.